O-(4-Chloro-2-methoxyphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chloro-2-methoxyphenyl)hydroxylamine is an organic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . This compound is primarily used in research and development and is not intended for human or veterinary use . It is characterized by the presence of a chloro group, a methoxy group, and a hydroxylamine functional group attached to a benzene ring.
Preparation Methods
The synthesis of O-(4-Chloro-2-methoxyphenyl)hydroxylamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime, which is then reduced to the hydroxylamine derivative . Industrial production methods may involve continuous flow processes using microchannel reactors to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
O-(4-Chloro-2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-(4-Chloro-2-methoxyphenyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(4-Chloro-2-methoxyphenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
O-(4-Chloro-2-methoxyphenyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
O-(4-Chloro-2-methylphenyl)hydroxylamine: Similar in structure but with a methyl group instead of a methoxy group.
O-(4-Chloro-2-ethylphenyl)hydroxylamine: Similar in structure but with an ethyl group instead of a methoxy group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
O-(4-chloro-2-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-7-4-5(8)2-3-6(7)11-9/h2-4H,9H2,1H3 |
InChI Key |
CWJYNPBGOPYPFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.